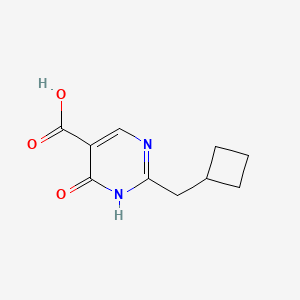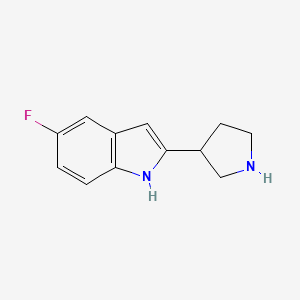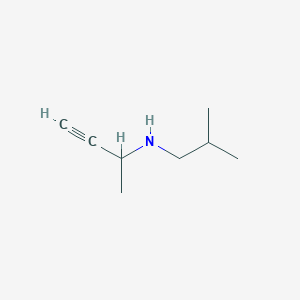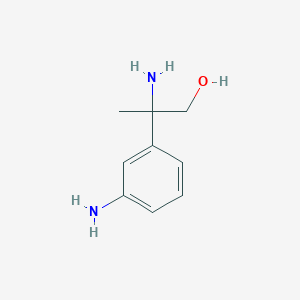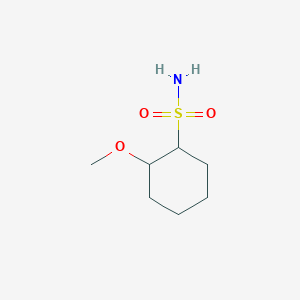
2-Methoxycyclohexane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxycyclohexane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2) attached to a cyclohexane ring substituted with a methoxy group (–OCH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclohexane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of sulfonamides typically involves the use of sulfonyl chlorides and amines. The process may include steps such as chlorosulfonation of aromatic rings, oxidation and chlorination of thiols, or diazotization of anilines followed by treatment with sulfur dioxide . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
2-Methoxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
2-Methoxycyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties and are used in the development of new drugs.
Industry: It is used in the production of herbicides, pesticides, and other industrial chemicals .
作用機序
The mechanism of action of 2-Methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately affecting bacterial DNA synthesis and cell division .
類似化合物との比較
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.
Sulfoximines: Compounds with a sulfur-nitrogen bond, used in medicinal chemistry
Uniqueness
2-Methoxycyclohexane-1-sulfonamide is unique due to its specific structural features, such as the methoxy group attached to the cyclohexane ring. This structural variation can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
2-methoxycyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChIキー |
DZYIOXFFROWCJI-UHFFFAOYSA-N |
正規SMILES |
COC1CCCCC1S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


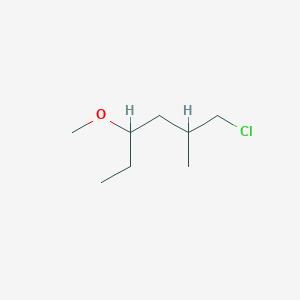
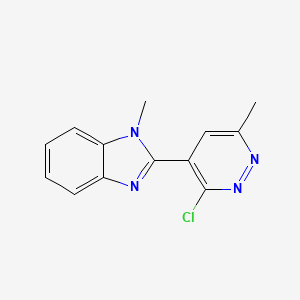
![Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13204173.png)
![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)
![2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13204194.png)

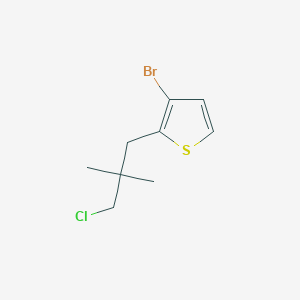

![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
